An In-depth Technical Guide to the Discovery and History of 1-Amino-2-phenyl-propan-2-ol
An In-depth Technical Guide to the Discovery and History of 1-Amino-2-phenyl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Amino-2-phenyl-propan-2-ol. Due to the limited specific historical and biological data available for this particular isomer, this document situates its context within the broader history of phenylpropanolamines, a class of compounds with significant pharmacological importance. This guide details its chemical and physical properties, outlines a generalized experimental protocol for its synthesis based on established methods for related compounds, and presents key data in a structured format. A generalized synthetic workflow is visualized to fulfill the requirement for a logical diagram. This document serves as a foundational resource for researchers and professionals in medicinal chemistry and drug development interested in this and related molecules.
Introduction and Historical Context
The history of 1-Amino-2-phenyl-propan-2-ol is intrinsically linked to the development and study of its structural isomers, most notably phenylpropanolamine (norephedrine). Phenylpropanolamine was first synthesized in the early 20th century and was patented as a mydriatic in 1913.[1] Its pressor effects were characterized in the late 1920s and 1930s, leading to its medical use.[1] A significant body of research exists for phenylpropanolamine and its diastereomer, ephedrine, which are naturally occurring alkaloids found in plants of the Ephedra genus.
While the synthesis of the structural isomer, 2-amino-1-phenyl-1-propanol, was described in the scientific literature as early as 1947 by Hoover and Hass, a definitive historical account of the first synthesis and discovery of 1-Amino-2-phenyl-propan-2-ol is not well-documented in publicly available literature. It is likely that this isomer was synthesized and characterized later, as part of broader investigations into the structure-activity relationships of phenylpropanolamines. Today, 1-Amino-2-phenyl-propan-2-ol is recognized as a versatile amino alcohol used in pharmaceutical and fine chemical synthesis.[2] It serves as a valuable intermediate and building block, particularly in the preparation of optically active compounds and as a chiral auxiliary in asymmetric synthesis.[2]
Chemical and Physical Properties
1-Amino-2-phenyl-propan-2-ol is a chiral amino alcohol. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| CAS Number | 17643-24-2 | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage Conditions | Sealed in dry, 2-8°C | --INVALID-LINK-- |
| SMILES | CC(CN)(C1=CC=CC=C1)O | --INVALID-LINK-- |
Experimental Protocols: Generalized Synthesis
Reaction Scheme:
Materials:
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2-Phenyl-1,2-epoxypropane
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Ammonia (aqueous or in a suitable solvent)
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An appropriate solvent (e.g., ethanol, methanol)
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Acid for workup and salt formation (e.g., hydrochloric acid)
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Ether or other suitable extraction solvent
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Aminolysis of the Epoxide: 2-Phenyl-1,2-epoxypropane is dissolved in a suitable solvent, such as ethanol. The solution is then treated with an excess of ammonia. This reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate. The nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring would lead to the formation of 1-Amino-2-phenyl-propan-2-ol.
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Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid, such as hydrochloric acid.
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Extraction: The aqueous solution is washed with an organic solvent, like ether, to remove any unreacted starting material and non-basic byproducts.
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Isolation of the Product: The aqueous layer is then made basic with a strong base (e.g., sodium hydroxide) to liberate the free amine. The product, 1-Amino-2-phenyl-propan-2-ol, is then extracted into an organic solvent such as ether.
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Purification and Characterization: The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield the crude product. The product can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride). Characterization would be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Biological Activity and Signaling Pathways
There is a significant lack of specific data in the scientific literature regarding the biological activity and signaling pathways of 1-Amino-2-phenyl-propan-2-ol. Its structural isomers, such as norephedrine, are known to act as sympathomimetic agents by stimulating adrenergic receptors. However, it cannot be assumed that 1-Amino-2-phenyl-propan-2-ol shares this pharmacological profile. The shift of the hydroxyl group to a tertiary carbon could significantly alter its interaction with biological targets.
Potential areas of investigation for its biological activity could include its effects on neurotransmitter receptors, given its structural similarity to other phenethylamines. Preliminary studies could focus on receptor binding affinity and metabolic stability to understand how it interacts with biological systems.[3]
Due to the absence of documented signaling pathways for 1-Amino-2-phenyl-propan-2-ol, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.
Conclusion
1-Amino-2-phenyl-propan-2-ol is a chiral amino alcohol whose history is intertwined with the more extensively studied phenylpropanolamines. While a precise date and discoverer for its initial synthesis remain elusive in the reviewed literature, its utility as a synthetic intermediate and chiral auxiliary is recognized in modern chemistry. The lack of comprehensive biological data for this specific isomer presents an opportunity for future research to explore its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding of its properties and a generalized approach to its synthesis, serving as a valuable resource for the scientific community.
